3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of oxazolo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The resulting intermediate is then subjected to Suzuki coupling with various aryl boronic acids in the presence of palladium catalysts to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, iodine catalysts for cyclization, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells or metabolic pathways in microorganisms.
Comparison with Similar Compounds
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can be compared with other oxazolo[4,5-b]pyridine derivatives, such as:
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides: These compounds also exhibit potent biological activities, including inhibition of Trypanosoma brucei, the causative agent of human African trypanosomiasis.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds have shown significant anticancer activity against various human cancer cell lines.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
331866-54-7 |
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Molecular Formula |
C21H17N3O3 |
Molecular Weight |
359.4g/mol |
IUPAC Name |
3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-6-3-5-15(13-17)20(25)23-16-10-8-14(9-11-16)21-24-19-18(27-21)7-4-12-22-19/h3-13H,2H2,1H3,(H,23,25) |
InChI Key |
JIIYEIRHAROXCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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